An In-depth Technical Guide to 2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol: Structure, Properties, and Applications in Bioconjugation and Surface Functionalization
An In-depth Technical Guide to 2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol: Structure, Properties, and Applications in Bioconjugation and Surface Functionalization
Introduction: A Heterobifunctional Tool for Advanced Scientific Research
In the landscape of modern chemical biology and materials science, precision and efficiency are paramount. The ability to selectively link different molecular entities—be it proteins, nucleic acids, or synthetic polymers—underpins significant advancements in drug delivery, diagnostics, and functional materials. 2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol is a heterobifunctional linker that has emerged as a powerful tool for researchers seeking to create novel molecular constructs. Its unique architecture, featuring a terminal thiol group and an azide moiety, provides two orthogonal handles for covalent modification, enabling a broad range of applications from bioconjugation to surface functionalization.
This technical guide provides a comprehensive overview of 2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol, delving into its chemical structure and physicochemical properties. We will explore the reactivity of its distinct functional groups, offering field-proven insights into experimental design and execution. Furthermore, this guide will present detailed protocols for its application, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes. Finally, we will address the critical safety considerations associated with handling azide-containing compounds, providing a framework for its responsible use in a research setting.
Molecular Architecture and Physicochemical Properties
The utility of 2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol stems directly from its molecular structure. The molecule consists of a short polyethylene glycol (PEG) spacer, which enhances water solubility and reduces non-specific binding, flanked by a thiol (-SH) group at one end and an azide (-N3) group at the other.
Chemical Structure:
The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form, making it highly reactive towards specific electrophiles. The azide group, while relatively stable, can undergo highly specific and efficient cycloaddition reactions, most notably with alkynes in what is famously known as "click chemistry".[1]
A summary of the key physicochemical properties of 2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol is presented in the table below:
| Property | Value | Source |
| CAS Number | 1365565-81-6 | [2] |
| Molecular Formula | C6H13N3O2S | |
| Molecular Weight | 191.25 g/mol | |
| Appearance | Varies (typically a liquid) | |
| Purity | Typically ≥95% | [3] |
The Chemistry of a Dual-Action Linker: Navigating Reactivity
The power of 2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol lies in the distinct and controllable reactivity of its terminal functional groups. This orthogonality allows for a stepwise approach to conjugation, where one end of the linker is attached to a target molecule or surface, followed by the reaction of the second functional group with another species.
The Thiol End: A Gateway to Surface Chemistry and Cysteine Bioconjugation
The terminal thiol group provides a robust anchor point for immobilization onto noble metal surfaces, such as gold, through the formation of self-assembled monolayers (SAMs).[4] This is a foundational technique in the development of biosensors and functionalized materials.[5]
In the realm of bioconjugation, the thiol group is highly selective for reaction with maleimides, a cornerstone reaction for protein modification.[6] This reaction, a Michael addition, proceeds efficiently under mild, physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[7][8] This specificity allows for the targeted labeling of cysteine residues in proteins, a feature widely exploited in the creation of antibody-drug conjugates (ADCs) and other functional protein constructs.[9]
It is crucial to note that the stability of the resulting thioether linkage can be a concern, as retro-Michael reactions can lead to dissociation of the conjugate.[10]
The Azide Terminus: Harnessing the Power of Click Chemistry
The azide group is a key player in the field of "click chemistry," a set of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[11] The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring.[12]
This reaction can be performed in two main modalities:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely efficient and proceeds under mild conditions, often in aqueous solutions.[13] The copper catalyst significantly accelerates the reaction rate.[11] However, the cytotoxicity of copper can be a limitation for in vivo applications.[9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, strained cyclooctynes (e.g., DBCO) can be used. The ring strain of these molecules allows the cycloaddition to proceed rapidly without the need for a catalyst, making it a truly bioorthogonal reaction suitable for live-cell labeling.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the two primary applications of 2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol.
Protocol 1: Surface Functionalization of Gold Substrates
This protocol describes the formation of a self-assembled monolayer (SAM) of 2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol on a gold surface, creating an azide-terminated interface for subsequent "click" reactions.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol
-
Anhydrous ethanol
-
Nitrogen gas stream
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
Methodology:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1-5 mM solution of 2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol in anhydrous ethanol.
-
Immerse the cleaned and dried gold substrate in the thiol solution.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
The resulting azide-terminated surface is now ready for subsequent modification via click chemistry.
Workflow for Surface Functionalization and Subsequent Click Reaction
Sources
- 1. interchim.fr [interchim.fr]
- 2. 1365565-81-6_CAS号:1365565-81-6_2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol - 化源网 [m.chemsrc.com]
- 3. 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethane-1-thiol 95% | CAS: 1347750-79-1 | AChemBlock [achemblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Bioconjugation application notes [bionordika.fi]
- 10. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 13. broadpharm.com [broadpharm.com]
